

Spectroscopic Profile of 3,4-Difluorophenylacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3,4-Difluorophenylacetic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **3,4-Difluorophenylacetic acid** (CAS No. 658-93-5), a valuable building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Introduction

3,4-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive synthon in the development of novel bioactive molecules and advanced materials. Accurate and detailed spectroscopic data are crucial for the unambiguous identification and characterization of this compound and its derivatives. This guide presents a summary of its key spectral features.

Spectroscopic Data

The following sections provide a detailed summary of the available spectroscopic data for **3,4-Difluorophenylacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **3,4-Difluorophenylacetic acid**.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~10-12	Singlet (broad)	-	COOH
~7.0-7.3	Multiplet	-	Aromatic CH
~3.6	Singlet	-	CH ₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

Chemical Shift (ppm)	Assignment
~176	C=O
~150 (d, J \approx 245 Hz)	C-F
~149 (d, J \approx 245 Hz)	C-F
~133 (dd)	Aromatic C
~124 (dd)	Aromatic CH
~117 (d)	Aromatic CH
~116 (d)	Aromatic CH
~40	CH ₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from coupling with fluorine atoms. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **3,4-Difluorophenylacetic acid** are presented in Table 3.

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1500, ~1450	Medium-Strong	C=C stretch (Aromatic ring)
~1200-1300	Strong	C-O stretch
~1100-1200	Strong	C-F stretch
~900-675	Medium-Strong	C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
172	Moderate	[M] ⁺ (Molecular Ion)
127	High	[M - COOH] ⁺
99	Moderate	[M - COOH - C ₂ H ₂] ⁺

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of **3,4-Difluorophenylacetic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.5-0.7 mL) and transferred to an NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ^1H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

FT-IR Spectroscopy

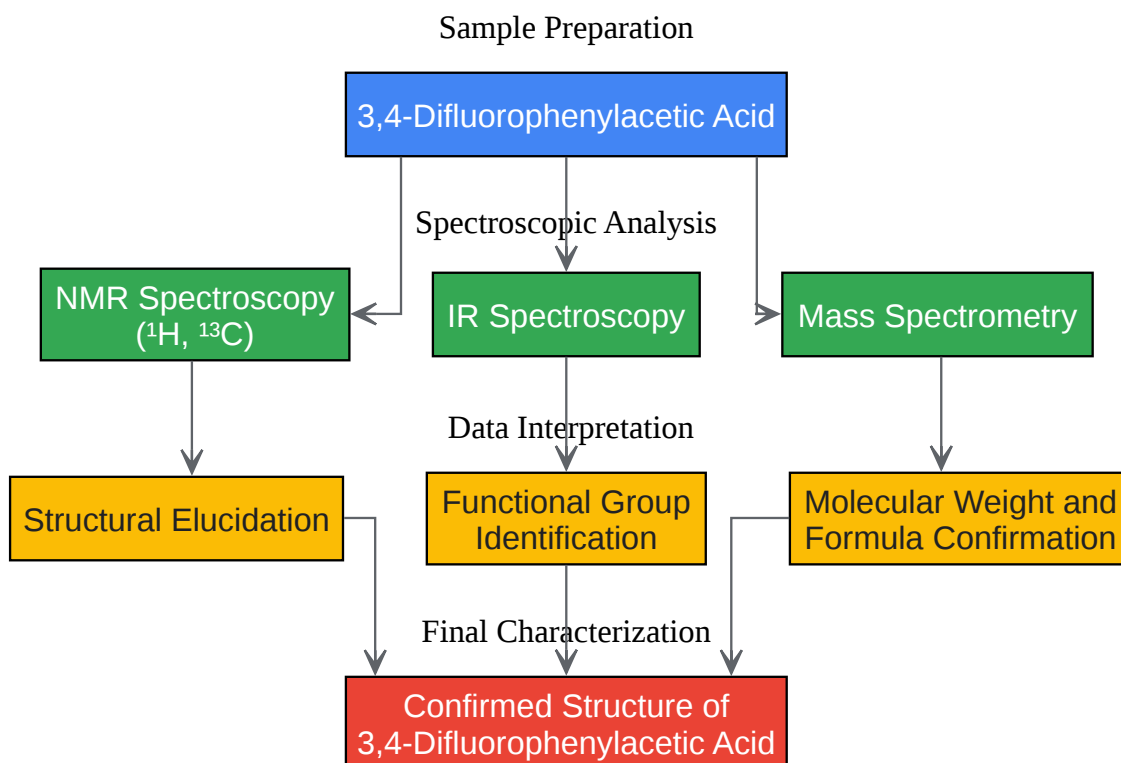
An ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrum can be obtained by placing a small amount of the solid **3,4-Difluorophenylacetic acid** directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

Mass spectra can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated based on their mass-to-charge ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **3,4-Difluorophenylacetic acid**.



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A general workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational set of spectroscopic data for **3,4-Difluorophenylacetic acid**. The presented NMR, IR, and MS information serves as a critical reference for researchers working with this compound, facilitating its identification, quality control, and further application in scientific research and development.

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